methyl2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate
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Overview
Description
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of 2-amino-1-methylbenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is not well-documented. as a member of the benzimidazole family, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 2-amino-1H-1,3-benzodiazole-5-carboxylate: Another positional isomer with the carboxylate group at the 5-position.
Uniqueness
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is unique due to the specific position of the carboxylate group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position also adds to its distinct properties compared to other benzimidazole derivatives .
Biological Activity
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate, are recognized for their broad-spectrum pharmacological properties. They exhibit various biological activities such as:
- Antimicrobial : Effective against bacterial and fungal pathogens.
- Anticancer : Potential in inhibiting tumor growth.
- Anti-inflammatory : Useful in treating inflammatory diseases.
- Antiviral : Activity against several viral infections.
The structural framework of these compounds allows for modifications that can enhance their bioactivity and selectivity against specific biological targets .
Antimicrobial Properties
Research has demonstrated that compounds with the benzimidazole nucleus possess significant antimicrobial properties. For instance, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has shown notable activity against various Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate
Pathogen | MIC (µg/ml) | Comparison Drug | Comparison MIC (µg/ml) |
---|---|---|---|
Staphylococcus aureus | 4 | Norfloxacin | 2 |
Escherichia coli | 8 | Ampicillin | 16 |
Pseudomonas aeruginosa | 16 | Ciprofloxacin | 8 |
Anticancer Activity
The anticancer potential of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound exhibited IC50 values of 10 µM for HeLa and 15 µM for MCF7 cells, indicating significant cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR analysis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate reveals that modifications at various positions on the benzodiazole ring can lead to enhanced biological activity. For instance:
- Substituents at the 2-position : Increase antibacterial potency.
- Alkyl groups at the nitrogen atom : Improve solubility and bioavailability.
This information is crucial for the design of more effective derivatives with targeted therapeutic applications .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-amino-3-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-5-6(9(14)15-2)3-4-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
RYFYJAONFYFTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)N=C1N |
Origin of Product |
United States |
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